molecular formula C8H9N3S B15070878 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine CAS No. 7321-95-1

1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine

Cat. No.: B15070878
CAS No.: 7321-95-1
M. Wt: 179.24 g/mol
InChI Key: UIFMVOCSENMRMF-UHFFFAOYSA-N
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Description

1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that features both imidazole and pyridine rings in its structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the methylsulfanyl group adds to its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with carbon disulfide and methyl iodide, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction conditions often require refluxing the mixture in an appropriate solvent like ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The hydrogen atoms on the imidazole ring can be substituted with various groups using electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding reduced forms.

    Substitution: Various substituted imidazo[4,5-c]pyridine derivatives.

Scientific Research Applications

1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the methylsulfanyl group can enhance its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine is unique due to its specific ring structure and the presence of both imidazole and pyridine rings. This combination provides distinct chemical and biological properties that are not found in other similar compounds.

Properties

CAS No.

7321-95-1

Molecular Formula

C8H9N3S

Molecular Weight

179.24 g/mol

IUPAC Name

1-methyl-2-methylsulfanylimidazo[4,5-c]pyridine

InChI

InChI=1S/C8H9N3S/c1-11-7-3-4-9-5-6(7)10-8(11)12-2/h3-5H,1-2H3

InChI Key

UIFMVOCSENMRMF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=NC=C2)N=C1SC

Origin of Product

United States

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